molecular formula C16H18N4O3S4 B2672565 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide CAS No. 1060185-83-2

1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide

Cat. No. B2672565
CAS RN: 1060185-83-2
M. Wt: 442.59
InChI Key: ZFGABOYETIADLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a piperidine ring, a bis(thiazole) ring, and a benzo ring. The compound also contains a methylsulfonyl group and a methylthio group.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 487.6±55.0 °C and a predicted density of 1.60±0.1 g/cm3 . The predicted pKa is 0.75±0.50 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Activity : The synthesis of new heterocycles based on 1-(methylsulfonyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-4-carboxamide and related compounds has shown significant antimicrobial activity. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) demonstrated the synthesis of sulfonamides and their derivatives, exploring their potential in antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).

  • Biological Activities and Binding Affinity : The research by Khalid et al. (2016) focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, evaluating their biological activities, including enzyme inhibition and molecular docking studies to assess their binding affinities and orientations within active sites of specific proteins (Khalid et al., 2016).

Theoretical and Computational Studies

  • Drug Utilization Studies : Theoretical investigations into antimalarial sulfonamides for COVID-19 drug applications utilized computational calculations and molecular docking studies. This research aimed to evaluate the reactivity and potential efficacy of sulfonamide derivatives, including those structurally related to the compound , for their use in treating diseases such as malaria and COVID-19 (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. As it’s intended for research use only, it’s likely that its mechanism of action is still under investigation.

properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S4/c1-24-16-18-11-4-3-10-12(13(11)26-16)25-15(17-10)19-14(21)9-5-7-20(8-6-9)27(2,22)23/h3-4,9H,5-8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGABOYETIADLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4CCN(CC4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.